molecular formula C16H15FN2OS B11103796 2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11103796
M. Wt: 302.4 g/mol
InChI Key: WOWVRUSOJUKMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound that features a pyridine ring substituted with fluorobenzyl, methoxymethyl, and methyl groups, along with a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multi-step organic reactions One common approach includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol to form the sulfanyl derivative This intermediate can then undergo further functionalization to introduce the methoxymethyl and methyl groups on the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, while the fluorobenzyl and sulfanyl groups can participate in various binding interactions. These interactions can modulate biological pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-Fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2-Fluorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorobenzyl group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C16H15FN2OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15FN2OS/c1-11-7-13(9-20-2)14(8-18)16(19-11)21-10-12-5-3-4-6-15(12)17/h3-7H,9-10H2,1-2H3

InChI Key

WOWVRUSOJUKMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=CC=C2F)C#N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.